molecular formula C11H9F2NO3S B5470072 2,5-difluoro-N-(furan-2-ylmethyl)benzenesulfonamide

2,5-difluoro-N-(furan-2-ylmethyl)benzenesulfonamide

Cat. No.: B5470072
M. Wt: 273.26 g/mol
InChI Key: IFAYBQUWKGRAQX-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(furan-2-ylmethyl)benzenesulfonamide is an organic compound with the molecular formula C11H9F2NO3S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with two fluorine atoms at the 2 and 5 positions and a furan-2-ylmethyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(furan-2-ylmethyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-difluorobenzenesulfonyl chloride and furan-2-ylmethanamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Procedure: The furan-2-ylmethanamine is added dropwise to a solution of 2,5-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is isolated by filtration, washed with a suitable solvent, and purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-(furan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to tetrahydrofuran derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Products with various substituents replacing the fluorine atoms.

    Oxidation: Furanone derivatives.

    Reduction: Tetrahydrofuran derivatives.

Scientific Research Applications

2,5-difluoro-N-(furan-2-ylmethyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors or receptor antagonists.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(furan-2-ylmethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The molecular targets and pathways involved would vary based on the biological context and the specific disease or condition being targeted.

Comparison with Similar Compounds

Similar Compounds

    2,5-difluorobenzenesulfonamide: Lacks the furan-2-ylmethyl group.

    N-(furan-2-ylmethyl)benzenesulfonamide: Lacks the fluorine substituents on the benzene ring.

    2,5-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide: Chlorine atoms replace the fluorine atoms.

Uniqueness

2,5-difluoro-N-(furan-2-ylmethyl)benzenesulfonamide is unique due to the presence of both fluorine atoms and the furan-2-ylmethyl group. This combination imparts distinct electronic and steric properties, which can influence its reactivity and interactions with biological targets. The fluorine atoms can enhance the compound’s metabolic stability and binding affinity, while the furan-2-ylmethyl group can provide additional sites for chemical modification and interaction with biological macromolecules.

Properties

IUPAC Name

2,5-difluoro-N-(furan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO3S/c12-8-3-4-10(13)11(6-8)18(15,16)14-7-9-2-1-5-17-9/h1-6,14H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAYBQUWKGRAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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